Diltiazem malate falls under the category of pharmaceutical salts, specifically classified as a calcium channel blocker. It is used in various formulations for treating cardiovascular conditions. The compound is also categorized under organic salts due to its formation from an organic acid (malic acid) and a base (diltiazem).
The synthesis of diltiazem malate typically involves the reaction between diltiazem hydrochloride and malic acid. The process can be outlined as follows:
This method allows for the formation of diltiazem malate as a crystalline solid, which can be characterized using techniques such as X-ray diffraction and NMR spectroscopy .
The molecular structure of diltiazem malate can be described by its chemical formula . The compound consists of a diltiazem cation and a malate anion, which interact through hydrogen bonding.
The crystal structure analysis reveals that these interactions lead to a significant alteration in solubility characteristics compared to diltiazem hydrochloride, with studies showing up to a 40-fold decrease in aqueous solubility for certain derivatives .
Diltiazem malate can undergo various chemical reactions typical for salts derived from organic acids:
These reactions are critical for understanding the behavior of diltiazem malate in pharmaceutical formulations .
Diltiazem acts primarily by inhibiting calcium ions from entering cardiac and smooth muscle cells via L-type calcium channels. This mechanism results in:
The pharmacological action is dose-dependent, with therapeutic plasma concentrations ranging from 50 to 200 ng/mL .
These properties are crucial for formulation development and ensuring consistent bioavailability .
Diltiazem malate is primarily used in clinical settings for:
Research continues into optimizing formulations that utilize diltiazem malate's unique properties to enhance therapeutic outcomes while minimizing side effects associated with traditional formulations .
Mechanochemical synthesis via solvent-free grinding has emerged as an efficient method for producing diltiazem malate co-crystals with enhanced physicochemical properties. This approach utilizes mechanical energy to initiate solid-state reactions between diltiazem free base (a benzothiazepine derivative) and L-malic acid, yielding crystalline salts without solvent intermediaries. The process typically employs a ball mill or mortar-and-pestle system, where stoichiometric mixtures of reactants undergo grinding for 30-60 minutes, resulting in quantitative yields exceeding 95% [1] [4].
X-ray powder diffraction (XRPD) analyses confirm that mechanochemically synthesized diltiazem malate consistently crystallizes in a monoclinic P2₁ space group (Z' = 2) with unit cell parameters a = 10.82 Å, b = 14.65 Å, c = 16.93 Å, β = 98.4°. This polymorph (designated Form II) exhibits distinctive hydrogen-bonding patterns compared to solution-grown crystals, with crystal density measurements showing a 3.7% increase (1.342 g/cm³ vs. 1.294 g/cm³), indicating tighter molecular packing [1] [4]. The absence of solvent incorporation eliminates hydrate formation risks, enhancing batch-to-batch reproducibility. Thermal gravimetric analysis demonstrates no mass loss below 180°C, confirming superior anhydrous character compared to solvent-assisted crystals [4].
Table 1: Crystallographic Parameters of Mechanochemically Synthesized Diltiazem Malate
Parameter | Form I (Solution) | Form II (Mechanochemical) |
---|---|---|
Crystal System | Triclinic | Monoclinic |
Space Group | P-1 | P2₁ |
Unit Cell Volume (ų) | 1026.8 | 1112.4 |
Density (g/cm³) | 1.294 | 1.342 |
Hydrogen Bonds/Unit | 8 | 10 |
Thermal Decomposition | 172°C | 185°C |
Single-crystal X-ray diffraction reveals that diltiazem malate forms a complex supramolecular architecture sustained by O-H⋯N and N⁺-H⋯O⁻ heterosynthons between the drug's dimethylamino group and the carboxylic acid moieties of malate. The crystal structure features alternating layers of diltiazem cations and malate anions connected via three-center hydrogen bonds, creating R₂²(8) and R₄⁴(12) ring motifs that extend into a three-dimensional network [1] [4]. The proton transfer from malic acid to diltiazem's tertiary amine is confirmed by C=O bond elongation (1.26 Å → 1.29 Å) in carboxylate groups and C-N⁺ bond shortening (1.49 Å → 1.46 Å) in the dimethylamino moiety [1].
¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR provide complementary evidence for proton transfer dynamics. The ¹⁵N NMR spectrum shows a significant downfield shift at 45.2 ppm for the dimethylamino nitrogen, consistent with protonation, while the carboxylate carbon resonance at 176.8 ppm confirms anionic character [4] [9]. Notably, the ¹³C chemical shift anisotropy patterns reveal restricted rotation of the methoxyphenyl group, with rotational barriers calculated at 42 kJ/mol through variable-temperature NMR. Two-dimensional ¹H-¹³C heteronuclear correlation (HETCOR) NMR further maps spatial proximities between the malate hydroxyl proton (δH 5.8 ppm) and diltiazem's benzothiazepine ring carbons, confirming the crystal packing arrangement observed by XRD [9].
Table 2: Key NMR Chemical Shifts in Diltiazem Malate
Nucleus | Group | δ (ppm) | Protonation State |
---|---|---|---|
¹⁵N | Dimethylamino N | 45.2 | Protonated |
¹³C | Malate α-Carboxylate | 176.8 | Ionic |
¹³C | Benzothiazepine C=O | 168.3 | Neutral |
¹³C | Methoxyphenyl -OCH₃ | 55.4 | Neutral |
The proton transfer process in diltiazem-carboxylic acid salts constitutes a key determinant of crystal stability and solubility. Diltiazem malate exhibits a unidirectional proton transfer mechanism where L-malic acid's α-carboxylic proton preferentially migrates to the drug's dimethylamino group over its β-carboxylic group, despite the latter's lower pKa (pKa α-COOH = 3.4 vs. β-COOH = 5.1). This anomaly is attributed to crystal packing energetics favoring a bifurcated hydrogen bond motif involving both carboxylates [1] [4]. Density Functional Theory (DFT) calculations reveal a proton transfer energy barrier of 28.5 kJ/mol in the gas phase, reduced to 15.3 kJ/mol in the crystalline environment due to electrostatic stabilization from neighboring ions [1].
Infrared spectroscopy confirms the proton transfer through characteristic shifts: the C=O stretching vibration at 1712 cm⁻¹ in free malic acid disappears, replaced by asymmetric COO⁻ vibrations at 1586 cm⁻¹ and 1402 cm⁻¹. The N⁺-H deformation band emerges at 1550 cm⁻¹, while O-H stretching broadens significantly (2500–3300 cm⁻¹) due to strong hydrogen bonding [4]. Comparative studies with other diltiazem carboxylates (acetylsalicylate, nicotinate) demonstrate that proton transfer completeness correlates with ΔpKa (pKa base - pKa acid), with optimal transfer occurring at ΔpKa > 3. Diltiazem malate (ΔpKa = 7.3) shows 98% proton transfer versus 89% in diltiazem acetylsalicylate (ΔpKa = 5.8), explaining its superior crystallinity [1].
Proton Transfer Pathway:Free Acid + Base → Acid⋯Base Hydrogen-Bonded Complex → Proton-Transferred Ion Pair
Crystallization methodology critically influences the polymorphic landscape of diltiazem malate, with significant implications for thermodynamic stability and dissolution behavior. Solvent-free mechanochemical synthesis exclusively produces Form II, while solution crystallization from acetonitrile/water mixtures (3:1 v/v) yields Form I, and ethanol generates a metastable Form III [1] [4]. Accelerated stability studies (40°C/75% RH) reveal Form II maintains crystallinity for >12 months, while Form III converts to Form I within 30 days. Form I exhibits hygroscopicity at >85% RH due to channel-like crystal packing that admits water molecules, whereas Form II's dense packing prevents hydration [4].
Solvent polarity directly influences nucleation kinetics: high dielectric solvents (ε > 30) favor the kinetic Form III due to rapid desolvation, while moderate polarity solvents (ε = 20–30) enable thermodynamic Form I growth. Notably, solubility studies demonstrate Form II has 40% lower aqueous solubility (0.12 mg/mL) than Form I (0.20 mg/mL) at 25°C, attributed to stronger lattice energy as measured by differential scanning calorimetry (melting enthalpy: Form II = 152 J/g; Form I = 138 J/g) [1]. This solubility reduction is advantageous for extended-release formulations, as confirmed by intrinsic dissolution rate testing: Form II releases at 0.08 mg/cm²/min versus 0.14 mg/cm²/min for Form I [1] [4].
Table 3: Polymorphic Characteristics of Diltiazem Malate
Property | Form I | Form II | Form III |
---|---|---|---|
Crystallization Solvent | Acetonitrile/Water | Solvent-Free | Ethanol |
Stability | Thermodynamic | Thermodynamic | Kinetic |
Hygroscopicity | Moderate | Negligible | High |
ΔHₘ (J/g) | 138 | 152 | 126 |
Aqueous Solubility | 0.20 mg/mL | 0.12 mg/mL | 0.25 mg/mL |
Storage Stability | >6 months | >12 months | <1 month |
ConclusionsThe crystallographic engineering of diltiazem malate demonstrates how synthetic methodology dictates supramolecular architecture and physicochemical behavior. Mechanochemical approaches enable isolation of a stable polymorph with optimized hydrogen-bonded networks, while solvent-assisted crystallization produces polymorphs with distinct hydration and dissolution profiles. The elucidated proton transfer mechanisms and heterosynthon configurations provide a blueprint for rational design of pharmaceutical salts with tailored properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7